molecular formula C18H34CaO4 B12642825 Calcium 3,5,5-trimethylhexanoate CAS No. 64216-15-5

Calcium 3,5,5-trimethylhexanoate

Katalognummer: B12642825
CAS-Nummer: 64216-15-5
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: HTIMJOMXENVRPZ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C18H34CaO4 and a molecular weight of 354.53816 g/mol . It is a calcium salt of 3,5,5-trimethylhexanoic acid, known for its applications in various industrial and scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium 3,5,5-trimethylhexanoate can be synthesized through the reaction of 3,5,5-trimethylhexanoic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium 3,5,5-trimethylhexanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in complexation reactions with various metal ions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.

    Complexation Reactions: These reactions typically occur in aqueous solutions with metal salts like copper(II) sulfate or iron(III) chloride.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Calcium 3,5,5-trimethylhexanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of calcium 3,5,5-trimethylhexanoate involves its dissociation into calcium ions and 3,5,5-trimethylhexanoate anions in solution. The calcium ions play a crucial role in various biochemical pathways, including signal transduction and muscle contraction. The 3,5,5-trimethylhexanoate anions can interact with other molecules, influencing their reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to form stable complexes with various metal ions and its role in specialized industrial applications set it apart from other calcium salts .

Eigenschaften

CAS-Nummer

64216-15-5

Molekularformel

C18H34CaO4

Molekulargewicht

354.5 g/mol

IUPAC-Name

calcium;3,5,5-trimethylhexanoate

InChI

InChI=1S/2C9H18O2.Ca/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2

InChI-Schlüssel

HTIMJOMXENVRPZ-UHFFFAOYSA-L

Kanonische SMILES

CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.